molecular formula C20H22ClN9 B13682406 6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B13682406
M. Wt: 423.9 g/mol
InChI Key: YSOVGVFBIJMIIQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a chloro-substituted imidazopyridine core, a dimethylpyrazole moiety, and a pyrazinylmethyl-piperazine group

Preparation Methods

The synthesis of 6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the imidazopyridine core, followed by the introduction of the chloro, dimethylpyrazole, and pyrazinylmethyl-piperazine groups. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve continuous manufacturing processes to ensure scalability and efficiency .

Chemical Reactions Analysis

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being investigated for its potential use in the treatment of various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as other imidazopyridines and pyrazole derivatives. These compounds share some structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H22ClN9

Molecular Weight

423.9 g/mol

IUPAC Name

6-chloro-2-(1,3-dimethylpyrazol-4-yl)-7-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C20H22ClN9/c1-13-15(12-28(2)27-13)19-25-17-18(16(21)10-24-20(17)26-19)30-7-5-29(6-8-30)11-14-9-22-3-4-23-14/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,24,25,26)

InChI Key

YSOVGVFBIJMIIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=NC=CN=C5)Cl)C

Origin of Product

United States

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